Igmesine hydrochloride
Overview
Description
Igmesine (JO-1,784) is a sigma receptor agonist with an IC 50 of 39 nM in rat brain . It has been found to have neuroprotective and antidepressant-like effects in animal studies, as well as nootropic effects in models of age-related cognitive decline .
Molecular Structure Analysis
Igmesine hydrochloride has a molecular formula of C23H30ClN . Its average mass is 355.944 Da, and its monoisotopic mass is 355.206665 Da .Scientific Research Applications
Neuropharmacological Profile
- Igmesine is identified as a selective sigma (σ1) ligand, which exhibits potential antidepressant actions. The research indicates that Igmesine affects certain neurochemical measures, such as beta-adrenergic receptors and tyrosine hydroxylase (TH) activity, offering insights into its antidepressant mechanism. It appears to interact with the monoaminergic system and may influence the NMDA receptor/nitric oxide synthase/cGMP pathway, suggesting a complex pharmacological profile (Akunne et al., 2001).
Clinical Trials and Antidepressant Effects
- Igmesine has been investigated in clinical trials for various indications, such as functional diarrhea and depression. Despite showing promising results in depressed patients and other conditions, further development was halted due to marketing reasons. This indicates its potential yet unexplored efficacy in clinical settings (Volz & Stoll, 2004).
Behavioral Studies
- Behavioral studies have shown that Igmesine, as a σ1 receptor agonist, can have an enhanced antidepressant effect, particularly in animal models with induced conditions such as Alzheimer's disease. This suggests its potential application in alleviating depressive symptoms associated with neurodegenerative disorders (Urani et al., 2002).
Pharmacological Interactions
- Igmesine's interaction with σ1 protein has been a subject of study to understand its pharmacological activities. Its antidepressant-like activity, similar to other σ1 receptor agonists, highlights its potential utility in certain behavioral responses, adding another layer to its complex pharmacological profile (Maurice et al., 2006).
Immunological Studies
- Although not directly related to Igmesine, there are studies on immunoglobulins (Ig), such as IgM, which focus on their role in various physiological and pathological processes. These studies, while not specific to Igmesine, contribute to the broader understanding of immunological factors in health and disease (Kishimoto, 2005).
Mechanism of Action
Target of Action
Igmesine hydrochloride primarily targets the sigma receptors . Sigma receptors are a unique class of intracellular proteins that have been implicated in various therapeutic areas, including depression and neurodegenerative diseases .
Mode of Action
This compound acts as a sigma receptor agonist . This means it binds to sigma receptors, activating them to produce a physiological response. The exact nature of this response can vary depending on the specific type of sigma receptor and the cellular context .
Biochemical Pathways
For example, they have been shown to have neuroprotective effects, potentially by modulating calcium signaling and reducing oxidative stress .
Result of Action
This compound has been shown to have neuroprotective and antidepressant-like effects in animal studies . It also exhibits nootropic effects, potentially improving cognitive function in models of age-related cognitive decline .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Igmesine Hydrochloride is a selective σ receptor ligand . It interacts with σ receptors, which are intracellular chaperone proteins . The interaction between this compound and σ receptors triggers physiological responses to endoplasmic reticulum stress and modulates calcium mobilization in mitochondria .
Cellular Effects
This compound has been shown to have neuroprotective effects on cells . It influences cell function by modulating the response to stress in the endoplasmic reticulum and controlling calcium mobilization, which can impact various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to σ receptors . This binding leads to a series of intracellular events, including the dissociation of σ receptors from the inositol triphosphate (IP3) receptor, leading to calcium mobilization from IP3 receptor-gated endoplasmic reticulum calcium pools .
properties
IUPAC Name |
(E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N.ClH/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20;/h4-15,21H,3,16-19H2,1-2H3;1H/b13-10+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHQQPAJNUHKSV-RSGUCCNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130152-35-1 | |
Record name | Benzenemethanamine, N-(cyclopropylmethyl)-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propen-1-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130152-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Igmesine Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130152351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IGMESINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV6M14TY35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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